1-Butylpiperidine-2-thione
Description
1-Butylpiperidine-2-thione is a sulfur-containing heterocyclic compound characterized by a six-membered piperidine ring with a thione (C=S) group at the 2-position and a butyl substituent at the 1-position. Piperidine derivatives are widely studied for their pharmacological and chemical properties, including applications in drug design and catalysis. The thione moiety enhances reactivity due to its electron-withdrawing nature, enabling participation in nucleophilic and coordination reactions.
Properties
CAS No. |
13200-29-8 |
|---|---|
Molecular Formula |
C9H17NS |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
1-butylpiperidine-2-thione |
InChI |
InChI=1S/C9H17NS/c1-2-3-7-10-8-5-4-6-9(10)11/h2-8H2,1H3 |
InChI Key |
XFFXSMHSIUWVHG-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCCC1=S |
Canonical SMILES |
CCCCN1CCCCC1=S |
Synonyms |
2-Piperidinethione, 1-butyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Thiones
Compound 2 (2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide), synthesized from a pyridin-2(1H)-thione precursor, shares functional similarities with 1-butylpiperidine-2-thione. Key differences include:
- Ring System: Pyridine (aromatic, planar) vs. piperidine (non-aromatic, chair-conformation). Aromaticity in pyridine increases electron deficiency, while piperidine’s flexibility may alter steric interactions.
- Substituents: The butyl group in this compound enhances lipophilicity compared to the styryl and cyano groups in Compound 2. This may influence solubility and membrane permeability in biological systems.
Piperidine Derivatives
The NIST report on piperidine derivatives (e.g., 1-(1-oxo-2-butenyl)piperidine) highlights the impact of substituents on physicochemical properties:
- Boiling Point and Stability : Aliphatic chains (e.g., butyl) increase molecular weight and van der Waals interactions, raising boiling points relative to smaller substituents.
- Electronic Effects : Electron-withdrawing groups (e.g., thione) reduce basicity of the piperidine nitrogen compared to electron-donating groups (e.g., alkyl). This affects protonation states under physiological conditions .
Data Table: Comparative Properties
Research Findings and Limitations
- Synthetic Routes : this compound may be synthesized via alkylation of piperidine-2-thione, analogous to methods for Compound 2, which employs sodium acetate as a base .
- However, the butyl chain’s bulkiness might reduce bioavailability compared to smaller analogs.
- Thermodynamic Data : NIST reports emphasize the need for experimental validation of properties like vapor pressure and enthalpy of formation for this compound, as current inferences rely on computational models .
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